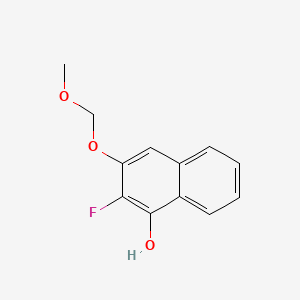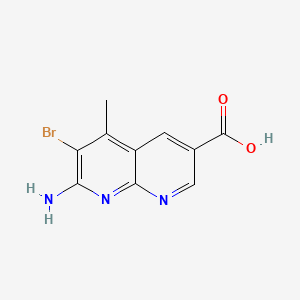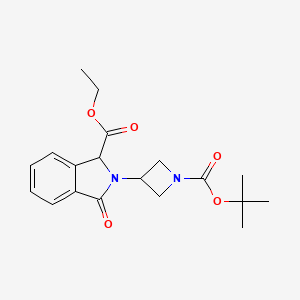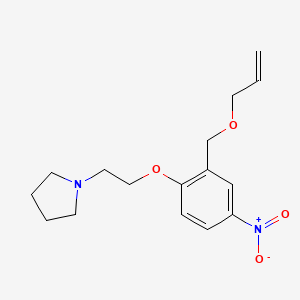![molecular formula C15H26N2O2S B13937787 N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide CAS No. 1207188-97-3](/img/structure/B13937787.png)
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a diisopropylamino group attached to an ethyl chain, which is further connected to a toluenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide typically involves the reaction of 4-toluenesulfonyl chloride with N,N-diisopropylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
類似化合物との比較
Similar Compounds
- N-(2-Chloroethyl)-diisopropylamine hydrochloride
- 2-Diisopropylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)-N-propan-2-ylpropan-2-amine hydrochloride
Uniqueness
N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diisopropylamino group with a toluenesulfonamide moiety makes it particularly versatile in various applications, setting it apart from other similar compounds .
特性
CAS番号 |
1207188-97-3 |
|---|---|
分子式 |
C15H26N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
N-[2-[di(propan-2-yl)amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O2S/c1-12(2)17(13(3)4)11-10-16-20(18,19)15-8-6-14(5)7-9-15/h6-9,12-13,16H,10-11H2,1-5H3 |
InChIキー |
JRONOUVIFWVXRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


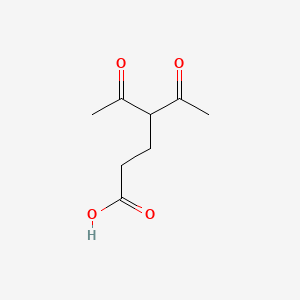
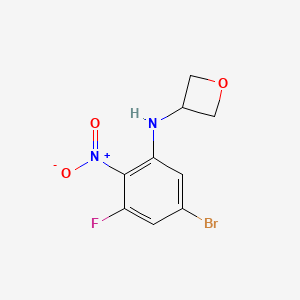
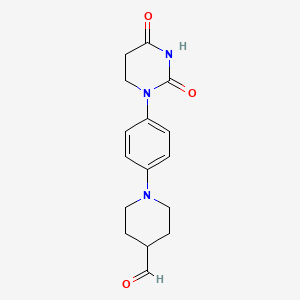

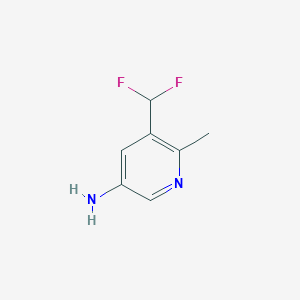
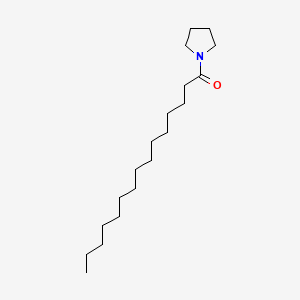
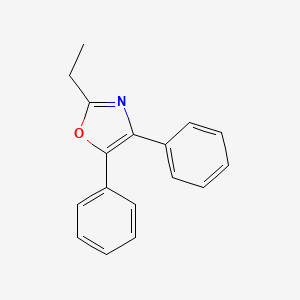
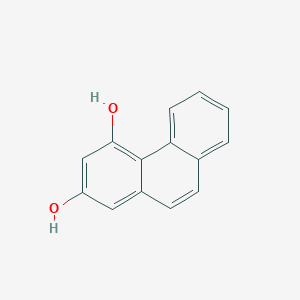
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)
